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D(+)-Trehalose dihydrate -

D(+)-Trehalose dihydrate

Catalog Number: EVT-13841083
CAS Number:
Molecular Formula: C12H26O13
Molecular Weight: 378.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

D(+)-Trehalose dihydrate is primarily derived from the fermentation of sugars by microorganisms, particularly from the yeast Saccharomyces cerevisiae. It can also be extracted from natural sources like mushrooms and certain plants .

Classification

In terms of classification, D(+)-Trehalose dihydrate falls under the category of carbohydrates, specifically disaccharides. It is recognized for its non-reducing sugar properties, distinguishing it from other common sugars like sucrose and lactose .

Synthesis Analysis

Methods

The synthesis of D(+)-Trehalose dihydrate can be achieved through several methods:

Technical Details

The enzymatic synthesis often requires specific reaction conditions, such as pH control and temperature optimization, to achieve maximum yield. For instance, trehalose synthase operates optimally at around 30-37°C with a neutral pH .

Molecular Structure Analysis

Structure

D(+)-Trehalose dihydrate has a unique molecular structure characterized by its two glucose units connected by an α,α-glycosidic bond. The presence of two water molecules in its dihydrate form contributes to its stability and solubility in aqueous solutions.

Data

  • Molecular Formula: C12H22O112H2OC_{12}H_{22}O_{11}\cdot 2H_{2}O
  • Molar Mass: 378.24 g/mol
  • Melting Point: Approximately 99°C .
Chemical Reactions Analysis

Reactions

D(+)-Trehalose dihydrate participates in various chemical reactions typical of carbohydrates:

  1. Hydrolysis: Under acidic or enzymatic conditions, D(+)-Trehalose can be hydrolyzed into two glucose molecules.
    C12H22O11+H2O2C6H12O6C_{12}H_{22}O_{11}+H_2O\rightarrow 2C_6H_{12}O_6
  2. Oxidation: Although it is a non-reducing sugar, under specific conditions (e.g., strong oxidizing agents), it can undergo oxidation reactions.
  3. Fermentation: In anaerobic conditions, D(+)-Trehalose can be fermented by certain microorganisms to produce ethanol and carbon dioxide .

Technical Details

The hydrolysis reaction typically requires a temperature above 60°C for significant conversion rates, while enzymatic hydrolysis can occur at lower temperatures with higher specificity .

Mechanism of Action

Process

The mechanism by which D(+)-Trehalose dihydrate exerts its biological effects involves several processes:

  1. Cryoprotection: Trehalose stabilizes proteins and cellular structures during freezing and drying processes by forming hydrogen bonds with water molecules, thereby preventing ice crystal formation that can damage cells.
  2. Stress Response: It acts as an osmoprotectant during cellular stress conditions (e.g., high salinity or dehydration) by stabilizing cellular membranes and proteins.
  3. Cell Signaling: Recent studies suggest that trehalose may play a role in cellular signaling pathways related to autophagy and apoptosis .

Data

Research indicates that trehalose enhances cell viability during cryopreservation procedures significantly compared to other cryoprotectants like glycerol or dimethyl sulfoxide .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water (approximately 67 g/L at room temperature).
  • Taste: Sweet taste profile similar to sucrose.

Chemical Properties

  • pH Range: Typically between 5.0 - 6.7 in solution.
  • Stability: Stable under normal storage conditions but sensitive to high temperatures over extended periods.
  • Non-toxicity: Classified as non-hazardous under GHS regulations; does not pose significant health risks upon exposure .
Applications

D(+)-Trehalose dihydrate has numerous scientific applications:

  1. Cryopreservation: Widely used as a cryoprotectant in biological research to preserve cells, tissues, and organs during freezing processes.
  2. Pharmaceuticals: Acts as an excipient in drug formulations due to its stabilizing properties for proteins and enzymes.
  3. Food Industry: Employed as a sweetener and preservative due to its ability to retain moisture and enhance shelf life.
  4. Cosmetics: Utilized in skin care products for its moisturizing properties and ability to protect against oxidative stress.
  5. Research Tool: Used in studies exploring cellular responses to stress and aging due to its protective effects on cellular integrity .

Properties

Product Name

D(+)-Trehalose dihydrate

IUPAC Name

2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate

Molecular Formula

C12H26O13

Molecular Weight

378.33 g/mol

InChI

InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2

InChI Key

DPVHGFAJLZWDOC-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O

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